molecular formula C14H13N5S B580081 TC-N 22A

TC-N 22A

Cat. No.: B580081
M. Wt: 283.35 g/mol
InChI Key: DBISXWCOHGUFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-N 22A involves the preparation of tricyclic thiazolopyrazole derivatives. The specific synthetic route and reaction conditions are detailed in the literature by Sang-Phyo Hong et al. (2011)

Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: TC-N 22A primarily undergoes reactions typical of thiazolopyrazole derivatives. These include:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions can be used to introduce different substituents on the thiazolopyrazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution can introduce various substituents on the core structure.

Scientific Research Applications

Chemistry: TC-N 22A is used as a tool compound in the study of metabotropic glutamate receptor 4. It helps in understanding the receptor’s role in various physiological and pathological processes .

Biology: In biological research, this compound is used to investigate the signaling pathways and cellular responses mediated by metabotropic glutamate receptor 4. It is particularly useful in studying the receptor’s involvement in synaptic transmission and plasticity .

Medicine: this compound has potential therapeutic applications in the treatment of central nervous system diseases, including Parkinson’s disease, anxiety, and depression. Its ability to modulate metabotropic glutamate receptor 4 makes it a promising candidate for drug development .

Industry: While primarily used in research, this compound’s selective modulation of metabotropic glutamate receptor 4 can be explored for industrial applications, such as the development of new pharmaceuticals targeting central nervous system disorders .

Comparison with Similar Compounds

    VU0155041: Another positive allosteric modulator of metabotropic glutamate receptor 4 with similar selectivity and potency.

    ADX88178: A compound with similar activity on metabotropic glutamate receptor 4, used in research for central nervous system diseases.

Uniqueness: TC-N 22A is unique due to its high selectivity for metabotropic glutamate receptor 4 and its ability to cross the blood-brain barrier . This makes it particularly valuable for in vivo studies and potential therapeutic applications targeting central nervous system disorders .

Biological Activity

Overview

TC-N 22A, also known as mGluR4-PAM-1, is a novel compound characterized as a potent, selective, orally active , and brain-permeable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Its significant pharmacological properties make it a candidate for therapeutic applications in various central nervous system disorders.

This compound enhances the activity of mGlu4 receptors through positive allosteric modulation. This interaction increases the receptor's response to glutamate, leading to enhanced glutamatergic neurotransmission. The effective concentration (EC50) of this compound is reported to be 9 nanomolar in human mGlu4-expressing baby hamster kidney cells, indicating its high potency and selectivity for this receptor type .

Pharmacokinetics

  • Oral Bioavailability : this compound is orally active and demonstrates good plasma and brain exposure levels following administration.
  • Blood-Brain Barrier Penetration : The compound effectively crosses the blood-brain barrier, which is critical for its potential therapeutic use in CNS disorders .

Cellular Effects

This compound modulates neuronal activity by influencing synaptic transmission and plasticity. Its action on mGlu4 receptors has implications for various physiological processes, including:

  • Neuroprotection : By enhancing mGlu4 activity, this compound may protect neurons from excitotoxicity.
  • Anxiolytic and Antidepressant Effects : Research suggests that modulation of mGlu4 could alleviate symptoms associated with anxiety and depression .

Research Applications

This compound has been utilized in various studies to explore its effects on mGlu4 signaling pathways. Some notable findings include:

  • Animal Models : In rodent models, this compound demonstrated significant effects on behavior indicative of anxiolytic properties. These studies suggest potential applications in treating anxiety disorders .
  • Pharmacological Characterization : Studies have characterized this compound's pharmacological profile, confirming its selectivity for mGlu4 over other receptors. This selectivity is crucial for minimizing side effects associated with broader-spectrum drugs .

Comparative Analysis with Other Compounds

CompoundMechanismEC50 (nM)Selectivity
This compoundPositive allosteric modulator9High for mGlu4
VU0155041Positive allosteric modulator~10High for mGlu4
ADX88178Positive allosteric modulator~20Moderate for mGlu4

This table highlights the comparative potency and selectivity of this compound against other known modulators of the mGlu4 receptor. Its unique profile underscores its potential as a therapeutic agent.

Properties

IUPAC Name

N-pyridin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S/c1-2-7-15-12(6-1)17-14-18-13-9-8-16-19-10(9)4-3-5-11(13)20-14/h1-2,6-8H,3-5H2,(H,16,19)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBISXWCOHGUFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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